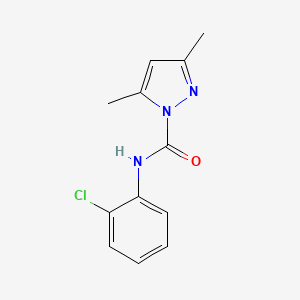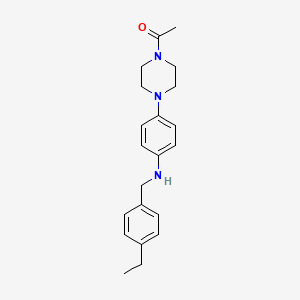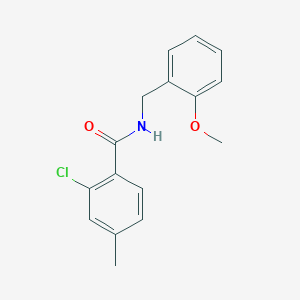![molecular formula C15H15NO5 B5887231 {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological and pathological conditions.
Mecanismo De Acción
{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol inhibits the transport of nucleosides by binding to the nucleoside transporter protein. It blocks the binding of nucleosides to the transporter, thereby preventing their uptake into cells. This compound has a high affinity for the nucleoside transporter and is a potent inhibitor of nucleoside transport.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied in scientific research. It inhibits the uptake of nucleosides into cells, which can affect their metabolism and function. This compound has been shown to inhibit the growth of cancer cells by blocking the uptake of nucleosides that are essential for DNA synthesis. It also has anti-inflammatory effects by inhibiting the uptake of adenosine, which is involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a potent and specific inhibitor of nucleoside transporters, which makes it a valuable tool for studying the mechanisms of nucleoside transport and its role in various physiological and pathological conditions. However, it has some limitations in lab experiments, including its toxicity and potential side effects on cells and tissues. It also has a short half-life and requires careful handling and storage to maintain its potency.
Direcciones Futuras
There are several future directions for research on {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol and nucleoside transporters. One area of research is the development of more potent and selective inhibitors of nucleoside transporters for therapeutic use in cancer and other diseases. Another area of research is the identification of new nucleoside transporters and their role in various physiological and pathological conditions. Further studies are also needed to understand the regulation and expression of nucleoside transporters in different tissues and cells, as well as their interactions with other cellular pathways and signaling molecules.
Métodos De Síntesis
The synthesis of {3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves several steps, including the reaction of 3-nitrobenzyl alcohol with 3-methoxyphenyl magnesium bromide, followed by the reaction with formaldehyde and reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is mainly used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological and pathological conditions. It is used to determine the kinetics and specificity of nucleoside transporters, as well as their regulation and expression in different tissues and cells. This compound is also used to study the effects of nucleoside transport inhibitors on the metabolism and function of nucleosides in various organs and systems.
Propiedades
IUPAC Name |
[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQYLYLSNGBFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)


![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
